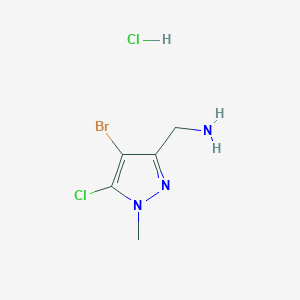

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

説明

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₅H₇BrClN₃·HCl and a molecular weight of 260.95 g/mol . Its structure features a pyrazole ring substituted with bromo (Br) and chloro (Cl) groups at positions 4 and 5, respectively, along with a methyl group at position 1 and a methanamine side chain at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its reactive amine group and halogen substituents .

特性

IUPAC Name |

(4-bromo-5-chloro-1-methylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrClN3.ClH/c1-10-5(7)4(6)3(2-8)9-10;/h2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKRUMYWBHRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CN)Br)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

-

Halogenation: : The introduction of bromine and chlorine atoms into the pyrazole ring can be accomplished through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS).

-

Methylation: : The methyl group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

-

Amination: : The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

-

Formation of Hydrochloride Salt: : Finally, the hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the pyrazole ring.

-

Coupling Reactions: : It can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogenated positions serve as reactive sites for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrazole derivative, while oxidation might produce a pyrazole N-oxide.

科学的研究の応用

Chemistry

In chemistry, (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its halogenated positions make it a versatile intermediate for various substitution and coupling reactions.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, among others.

Industry

In the industrial sector, this compound might be used in the development of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methanamine group could influence its binding affinity and specificity towards these targets, potentially modulating their activity and leading to desired biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound is compared below with three analogs: a thiazole-based methanamine hydrochloride, a pyrazole carboxamide derivative, and a related ethyl-substituted pyrazole methanamine.

Key Observations:

Heterocyclic Core : The target compound’s pyrazole ring differs from the thiazole in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects : The presence of Br and Cl on the pyrazole ring in the target compound increases steric hindrance and electrophilicity compared to the ethyl-substituted analog .

Functional Groups : The carboxamide derivative (3a) has a higher molecular weight (403.1 g/mol) due to aryl and carboxamide groups, which also confer distinct solubility and reactivity .

Critical Analysis of Data Limitations

- Biological Data : Activity profiles for the target compound are absent in the cited sources, whereas carboxamide derivatives have documented bioactivity .

生物活性

(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a compound belonging to the pyrazole class, recognized for its potential therapeutic applications in medicinal chemistry and pharmacology. This compound's unique structure, which includes a bromine atom and a chlorine atom on the pyrazole ring, contributes to its biological activity.

- IUPAC Name : (4-bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

- CAS Number : 2219369-16-9

- Molecular Formula : C₅H₈BrClN₃·HCl

- Molecular Weight : 246.15 g/mol

Biological Activity Overview

Research indicates that compounds similar to (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exhibit various biological activities:

- Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. Studies have demonstrated that certain pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and inhibition of key signaling pathways.

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects, making them potential candidates for treating bacterial infections.

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory activities, which can be beneficial in treating various inflammatory diseases.

Synthesis and Evaluation

The synthesis of (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multi-step organic reactions, including halogenation and amination processes. The biological evaluation of this compound has included:

- Cytotoxicity Screening : Initial screenings against cancer cell lines revealed IC₅₀ values indicating significant growth inhibition. For instance, compounds derived from similar pyrazole structures showed IC₅₀ values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells .

The mechanisms by which (4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exerts its biological effects include:

-

Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells.

Compound Effect on Microtubule Assembly Apoptosis Induction Compound 7d 40.76% inhibition at 20 μM Enhanced caspase activity (1.33 times at 10 μM) Compound 7h Similar effects as 7d Morphological changes at 1 μM

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study demonstrated that specific pyrazole compounds induced apoptosis through caspase activation and morphological changes in breast cancer cells .

- In Vivo Studies : Additional research has indicated that pyrazole derivatives exhibit antitumor activity in vivo, reinforcing their potential as therapeutic agents against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。